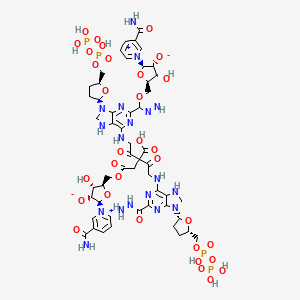

Bis-NAD

Description

Structure

2D Structure

Properties

CAS No. |

69861-86-5 |

|---|---|

Molecular Formula |

C52H68N18O32P4 |

Molecular Weight |

1581.1 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(3-carbamoylpyridin-1-ium-1-yl)-5-[[[6-[[3-[2-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3-hydroxy-4-oxidooxolan-2-yl]methoxy]-2-oxoethyl]-3-carboxy-5-[[2-(hydrazinecarbonyl)-9-[(2R,5S)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-7,8-dihydropurin-6-yl]amino]-2,4-dioxopentyl]amino]-9-[(2R,5S)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-7,8-dihydropurin-2-yl]-diazenylmethoxy]methyl]-4-hydroxyoxolan-3-olate |

InChI |

InChI=1S/C52H68N18O32P4/c53-39(78)22-3-1-9-67(14-22)49-37(76)35(74)26(99-49)18-93-32(73)11-52(51(81)82,28(71)12-57-41-33-45(63-43(61-41)47(80)65-55)69(20-59-33)30-7-5-24(97-30)16-95-105(89,90)101-103(83,84)85)29(72)13-58-42-34-46(70(21-60-34)31-8-6-25(98-31)17-96-106(91,92)102-104(86,87)88)64-44(62-42)48(66-56)94-19-27-36(75)38(77)50(100-27)68-10-2-4-23(15-68)40(54)79/h1-4,9-10,14-15,24-27,30-31,35-38,48-50,56,59-60,74-75H,5-8,11-13,16-21,55H2,(H2,53,78)(H2,54,79)(H,65,80)(H,81,82)(H,89,90)(H,91,92)(H,57,61,63)(H,58,62,64)(H2,83,84,85)(H2,86,87,88)/t24-,25-,26+,27+,30+,31+,35+,36+,37+,38+,48?,49+,50+,52?/m0/s1 |

InChI Key |

UVFMQDUXFSGECC-KDGHBASLSA-N |

SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OCC6C(C(C(O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)C1CCC(O1)COP(=O)(O)OP(=O)(O)O)C(=O)O |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)[C@H]1CC[C@H](O1)COP(=O)(O)OP(=O)(O)O)C(=O)O |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OCC6C(C(C(O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)C1CCC(O1)COP(=O)(O)OP(=O)(O)O)C(=O)O |

Synonyms |

is-NAD N(2),N(2)'-adipodihydrazido-bis-(N(6)-carbonylmethyl-NAD) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis Nad Analogues

Strategic Design Principles for Bis-Dinucleotide Structures

The design of bis-dinucleotide structures is a strategic endeavor aimed at creating molecules with specific biochemical properties, often as inhibitors or probes for enzymes that recognize or process NAD and related dinucleotides. A primary strategy involves designing bisubstrate analogues that mimic the transition state of an enzymatic reaction, thereby acting as potent inhibitors. rsc.org For instance, linking an analogue of the S-adenosylmethionine (SAM) cofactor to an adenosine (B11128) moiety can create bisubstrate inhibitors for RNA methyltransferases. rsc.org

Synthetic Routes for Pyrophosphate Bond Formation in Dinucleotides

The formation of the pyrophosphate bond is a cornerstone of dinucleotide synthesis. Over the years, several chemical and enzymatic methods have been developed, primarily categorized based on the chemistry of the phosphorus atom involved—either P(V) or P(III). nih.gov

Initially developed for oligonucleotide synthesis, phosphoramidite-based methods utilize highly reactive trivalent phosphorus (P(III)) intermediates. nih.govtwistbioscience.com This strategy involves the coupling of a nucleoside phosphoramidite, which is a nucleoside with a protected phosphite group, to the free hydroxyl group of another nucleoside. nih.gov The reaction is typically activated by a weak acid, such as 1H-tetrazole or its derivatives like 5-(ethylthio)-1H-tetrazole (ETT). researchgate.net

The key steps in the phosphoramidite cycle are:

Activation: The phosphoramidite monomer is activated by an acidic azole catalyst. researchgate.net

Coupling: The activated P(III) species reacts with a free 5'-OH group of a support-bound nucleoside to form a phosphite triester linkage. twistbioscience.com

Oxidation: The unstable phosphite triester is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent like iodine in the presence of water. twistbioscience.com

This method's high efficiency (often exceeding 99% coupling) allows for the synthesis of long oligonucleotides and has been adapted for creating dinucleotide structures. twistbioscience.com However, it requires strictly anhydrous conditions and the use of protecting groups on the nucleosides due to the high reactivity of the P(III) species. nih.gov

Table 1: Key Reagents in Phosphoramidite-Based Synthesis

| Reagent Type | Example(s) | Function |

|---|---|---|

| Phosphoramidite Monomer | DMTr-protected nucleoside phosphoramidite | Building block containing the nucleoside and reactive P(III) group. |

| Activator | 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), 4,5-dicyanoimidazole (DCI) | Catalyzes the coupling reaction by protonating the phosphoramidite. researchgate.net |

| Oxidizing Agent | Iodine (I2) in water/pyridine | Converts the unstable phosphite triester to a stable phosphate triester. |

| Protecting Group | 4,4'-dimethoxytrityl (DMT) | Protects the 5'-hydroxyl group to prevent unwanted polymerization. |

One of the most widely used methods for pyrophosphate bond formation involves P(V) chemistry mediated by 1,1'-Carbonyldiimidazole (CDI). nih.govnih.govwikipedia.org This approach is valued for its simplicity and effectiveness in preparing both symmetrical and unsymmetrical dinucleoside pyrophosphates. nih.govnih.gov The general strategy involves the activation of a nucleoside 5'-monophosphate (NMP) with CDI to form a highly reactive nucleoside 5'-phosphoimidazolide intermediate. nih.govresearchgate.net This activated species then readily reacts with a second NMP to form the desired dinucleotide. nih.gov

The reaction mechanism involves the rapid formation of a mixed anhydride intermediate, which then slowly reacts with imidazole to yield the diimidazolyl pyrophosphate. researchgate.net This method has been successfully applied to synthesize a variety of NAD analogues. For example, coupling nicotinamide (B372718) mononucleotide (NMN) with adenosine monophosphate (AMP) or its derivatives using CDI is a common route. nih.govnih.gov The yields for CDI-mediated coupling can vary but are often effective for producing dinucleoside diphosphates. researchgate.net

Table 2: Comparison of Synthetic Approaches for Pyrophosphate Bond Formation

| Method | Key Reagent | Phosphorus Chemistry | Key Intermediate | Conditions |

|---|---|---|---|---|

| Phosphoramidite Coupling | Phosphoramidite Monomer | P(III) | Phosphite Triester | Anhydrous |

| CDI Condensation | Carbonyldiimidazole (CDI) | P(V) | Phosphoimidazolide | Anhydrous |

| Chemo-Enzymatic | Enzymes (e.g., Kinases) | P(V) | Enzyme-Substrate Complex | Aqueous |

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to produce complex molecules that may be difficult to access through purely chemical routes. squarespace.com This approach is particularly useful for creating site-specifically labeled or modified dinucleotides. A typical strategy involves the chemical synthesis of a modified precursor, such as a fluorinated sugar or a custom nucleobase, which is then incorporated into a nucleotide using enzymes. squarespace.comnih.gov

For example, enzymes from the pentose phosphate pathway can be used to couple a chemically synthesized uracil nucleobase with a specifically labeled ribose to produce uridine monophosphate (UMP) with nearly quantitative yields. squarespace.com This UMP can then be enzymatically phosphorylated to UTP. squarespace.com The resulting modified nucleotide triphosphate can subsequently be coupled with another nucleotide using either chemical methods, like the CDI approach, or enzymatic methods catalyzed by ligases or polymerases. This hybrid methodology offers a cost-effective and efficient route to labeled analogues for structural and dynamic studies of nucleic acids and their interactions. squarespace.com

Chemical Modification and Derivatization Techniques for Bis-NAD Analogues

The functional diversity of this compound analogues is greatly expanded through chemical modifications of their constituent parts. Derivatization of the nicotinamide moiety is a particularly fruitful area of research.

The nicotinamide moiety of NAD is a primary target for chemical modification to create analogues with altered redox potentials, enzymatic specificities, or inhibitory properties. One common modification involves replacing the carboxamide group at the 3-position of the pyridine ring with different substituents. nih.gov These modifications can transform the NAD analogue into an artificial electron carrier, which has applications in photo-enzymatic synthesis. nih.gov

Another strategy is to attach functional groups, such as alkynes or azides, to the nicotinamide riboside. nih.gov These "clickable" handles allow for the subsequent attachment of reporter molecules like fluorophores or biotin (B1667282) via azide-alkyne cycloaddition reactions, facilitating the study of processes like protein PARylation. nih.gov Furthermore, creating adducts of the nicotinamide moiety, such as the INH-NAD adduct formed from the anti-tuberculosis drug isoniazid, is a key strategy for developing potent enzyme inhibitors that block essential metabolic pathways in pathogens. nih.gov These modifications are crucial for developing chemical tools to dissect the complex roles of NAD in cellular biology. nih.govresearchgate.net

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Nicotinamide Adenine (B156593) Dinucleotide | NAD |

| Bis-Nicotinamide Adenine Dinucleotide | This compound |

| S-adenosylmethionine | SAM |

| P1,P4-diadenosine-5′-tetraphosphate | Ap4A |

| Human Inosine-5'-monophosphate Dehydrogenase | hIMPDH |

| 5-(ethylthio)-1H-tetrazole | ETT |

| 4,5-dicyanoimidazole | DCI |

| 4,4'-dimethoxytrityl | DMT |

| 1,1'-Carbonyldiimidazole | CDI |

| Nicotinamide Mononucleotide | NMN |

| Adenosine Monophosphate | AMP |

| Uridine Mononucleotide | UMP |

| Uridine Triphosphate | UTP |

Adenosine Moiety Functionalization

Modification of the adenosine moiety is a cornerstone of synthesizing diverse this compound analogues, as it allows for the introduction of probes, reactive handles, or groups that modulate biological activity. Functionalization is typically targeted at several key positions on the purine (B94841) ring or the ribose sugar.

One common strategy involves a one-pot, two-step sequence that begins with the selective bromination of the C8-position of the adenine ring using bromine water. This is followed by a Suzuki-Miyaura cross-coupling reaction, which serves to introduce a wide array of substituents at this position. nih.gov Another key site for modification is the C2 position, where moieties such as alkynes can be installed. This is often achieved through a Sonogashira coupling reaction with a 2-iodoadenosine derivative, providing a "clickable" handle for further conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov The exocyclic N6-amino group and the 2'-hydroxyl group of the ribose are also viable targets for introducing functional groups. nih.gov For instance, chemo-enzymatic methods have been developed to synthesize NADP and NAADP analogues with "clickable" ethynyl groups at the 8-adenosyl position. nih.gov

These targeted modifications are crucial for building complex this compound analogues, allowing for the precise installation of linkers or functional probes on the adenosine scaffold.

| Position | Reaction Type | Reagent/Method | Purpose of Functionalization |

| C8 (Adenine) | Bromination / Suzuki-Miyaura Coupling | Bromine water, then Palladium catalyst | Introduction of various aryl or alkyl substituents |

| C2 (Adenine) | Sonogashira Coupling | Palladium catalyst, Trimethylsilylacetylene | Installation of alkyne groups for "click" chemistry |

| N6 (Adenine) | Nucleophilic Substitution | N/A | Attachment of various functional groups |

| 2'-OH (Ribose) | Phosphorylation / Base Exchange | Recombinant human NAD kinase | Enzymatic conversion of NAD analogues to NADP analogues |

Linker Chemistry and Bifunctional Conjugation Strategies

The choice of linker chemistry dictates the nature of the bridge. For example, in the synthesis of certain NAD analogues, the formation of the pyrophosphate bond is a key step, often facilitated by coupling an adenosine 5'-monophosphate (AMP) analogue with nicotinamide mononucleotide (NMN). nih.govmdpi.com This general principle can be extended to create this compound structures where the linker is part of the pyrophosphate backbone itself.

In other strategies, non-natural linkers are employed. Diverse bifunctional linkers have been synthesized that contain, for example, an azide or alkyne group on one end for click chemistry, and an activated carboxylic ester on the other for reaction with nucleophiles. researchgate.net The field of antibody-drug conjugates (ADCs) offers a rich source of advanced linker technologies that can be conceptually adapted for this compound synthesis. These include linkers of varying lengths, polarity, and stability, which can be either non-cleavable or designed to be cleaved by specific chemical or enzymatic triggers. symeres.com This allows for precise control over the stability and potential release mechanisms of the constituent NAD moieties. The conjugation process itself requires careful selection of reaction conditions that are compatible with the complex and often sensitive nature of the nucleotide components. symeres.com

| Linker Type | Conjugation Chemistry | Key Features |

| Pyrophosphate | Carbodiimide or Imidazole-based coupling | Mimics the natural dinucleotide linkage |

| PEG-based | Amide bond formation, Click Chemistry (CuAAC) | Enhances solubility and provides spatial separation |

| Alkyl Chains | Thiol-maleimide reaction, Amide bond formation | Provides a stable, non-cleavable bridge |

| Cleavable Linkers | Hydrazone, Disulfide, or Enzyme-labile bonds | Allows for controlled release of NAD moieties in specific environments |

Stereocontrolled Synthesis of Chiral this compound Analogues

This compound analogues are inherently chiral molecules, possessing multiple stereocenters within their ribose units and potentially at the phosphorus atoms of the pyrophosphate linker. The absolute configuration of these stereocenters can significantly impact biological activity, making stereocontrol a critical aspect of their synthesis. rsc.org

Strategies for achieving stereocontrol can be broadly categorized. One approach relies on the use of chiral auxiliaries or precursors . By starting with stereopure building blocks, the chirality of the final molecule can be predetermined. rsc.org For instance, the synthesis of dinucleoside analogues with a specific chirality at the phosphorus center has been achieved through stereospecific reactions of diastereomeric 3'-O-(4-nitrophenylmethanephosphate) precursors. nih.gov

A more advanced strategy involves asymmetric catalysis , where a chiral catalyst directs the formation of one stereoisomer over another. rsc.org Chiral phosphoric acid (CPA) catalysts, for example, have been successfully used to control the formation of stereogenic phosphorus centers during the synthesis of dinucleotides. nih.govchemrxiv.org This catalytic approach is highly efficient and avoids the need for stoichiometric chiral reagents. nih.govchemrxiv.org Furthermore, by selecting different catalyst scaffolds, it is possible to achieve stereodivergence, enabling access to either diastereomer from the same set of starting materials. chemrxiv.org The principles of stereoselective acylation, demonstrated in the reaction of chiral acylating agents with RNA 2'-OH groups, also highlight the potential for achieving high levels of diastereoselectivity in modifying the ribose components of this compound. rsc.org These methodologies are crucial for producing stereochemically pure this compound analogues, which are essential for elucidating structure-activity relationships and developing selective molecular probes or therapeutics. rsc.org

| Source of Chirality | Synthetic Strategy | Methodological Approach | Desired Outcome |

| Phosphorus Atom | Asymmetric Catalysis | Chiral Phosphoric Acid (CPA) Catalysis | Control over P(III) stereocenter formation |

| Phosphorus Atom | Chiral Auxiliary | Use of diastereomerically pure precursors | Stereospecific synthesis of P-chiral linkages |

| Ribose Moiety | Substrate Control | Use of enantiopure ribose derivatives | Preservation of natural D-ribose configuration |

| Ribose Moiety | Stereoselective Reagents | Reaction with chiral acylating agents | Diastereoselective functionalization of hydroxyl groups |

Molecular Mechanisms of Action of Bis Nad Analogues

Enzymatic Interaction and Binding Affinities

Bis-NAD analogues have been instrumental in elucidating the enzymatic mechanisms of NAD-dependent enzymes. Their ability to bind to these enzymes with varying affinities provides valuable insights into enzyme structure and function.

The active sites of NAD-dependent enzymes contain specific binding pockets for the nicotinamide (B372718) and adenosine (B11128) portions of the NAD molecule. This compound analogues are designed to fit into these pockets, often forming hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, in glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the NAD binding site is located in the core of the enzyme, and its interaction with NAD involves numerous hydrogen bonds that stabilize the complex. uwec.edu Key residues such as Cys-149 and His-176 are crucial for the catalytic activity and are directly influenced by the binding of NAD or its analogues. uwec.edu The adenine (B156593) ring of NAD engages in hydrophobic interactions with residues like Leu-33 and Thr-96, while the nicotinamide ring interacts with Ile-11 and Tyr-317, ensuring the correct conformation for the reaction. uwec.edu

Studies on human dihydrolipoamide (B1198117) dehydrogenase (hE3), a mitochondrial flavoprotein, have revealed that the binding of NAD+ and NADH induces different conformational states. While the nicotinamide moiety of NAD+ is not initially proximal to the FAD cofactor, the binding of NADH results in the direct stacking of the nicotinamide base on the isoalloxazine ring system of FAD, a conformation essential for the enzyme's catalytic mechanism. nih.gov

A notable application of this compound analogues is in the site-to-site directed immobilization of enzymes. By using a this compound analogue as a template, lactate (B86563) dehydrogenase and alcohol dehydrogenase have been spatially arranged with their active sites facing each other, facilitating the channeling of the NADH intermediate. nih.govnih.gov

Allosteric modulation occurs when a molecule binds to a site on an enzyme other than the active site, known as an allosteric site, inducing a conformational change that alters the enzyme's activity. wikipedia.org this compound analogues can act as allosteric modulators for certain enzymes. For example, in the case of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, novel positive allosteric modulators (N-PAMs) have been discovered that bind to a rear channel of the enzyme. nih.gov This binding regulates the interaction of the substrate nicotinamide (NAM) with the active site, thereby enhancing the enzyme's turnover rate. nih.gov

The regulation of enzyme activity through allosteric sites is a critical mechanism for controlling metabolic pathways. For instance, Bacillus subtilis NAD kinase is allosterically activated by quinolinic acid, a central metabolite in de novo NAD biosynthesis. nih.gov This activation leads to an increase in NADP synthesis, demonstrating how small molecules can fine-tune enzymatic activity in response to metabolic needs. nih.gov

Many this compound analogues function as competitive inhibitors by mimicking the structure of the natural substrate, NAD. nih.gov These analogues bind to the active site of the enzyme, preventing the binding of the actual substrate and thereby inhibiting the enzymatic reaction. The inhibitory potency of these analogues is often evaluated by determining their inhibition constant (Ki).

For example, a series of NAD analogues have been synthesized and evaluated as inhibitors of CD38 NADase, an enzyme that metabolizes NAD. nih.gov Modifications to the nicotinamide nucleoside, pyrophosphate, and adenosine moieties of NAD have led to the development of potent inhibitors. nih.gov Similarly, conformationally restricted NAD mimics have been designed as inhibitors of human NMN-adenylyltransferase (NMNAT) isozymes, which are crucial for NAD biosynthesis. semanticscholar.orgmdpi.com The inhibitory activity of these analogues is dependent on their conformational properties, with 2'-methyl-substituted NAD analogues showing significant inhibition. semanticscholar.orgmdpi.com

The table below summarizes the inhibition data for selected NAD analogues against human NMNAT isozymes.

| Compound | Target Isozyme | Inhibition Constant (Ki) µM (vs NMN) | Inhibition Constant (Ki) µM (vs ATP) | Mode of Inhibition |

| 2'-MeNAD | hNMNAT-2 | 15 ± 3 | 21 ± 3 | Mixed |

| 2'-MeNAD | hNMNAT-3 | 312 ± 51 | 182 ± 53 | Competitive/Mixed |

| 2'-MeNaAD | hNMNAT-1 | 168 ± 19 | 82 ± 14 | Competitive/Uncompetitive |

| 2'-MeNaAD | hNMNAT-2 | 60 ± 18 | 41 ± 14 | Mixed/Uncompetitive |

| 2'-MeNaAD | hNMNAT-3 | 224 ± 17 | 223 ± 22 | Competitive |

Data sourced from scientific publications. semanticscholar.org

Protein-Ligand Recognition and Conformational Changes

The binding of this compound analogues to their target enzymes is a dynamic process that involves mutual conformational adjustments between the ligand and the protein.

NAD-binding domains, often characterized by a Rossmann fold, are conserved structural motifs found in a wide range of enzymes. ebi.ac.uk This fold consists of a three-layer α/β/α structure with parallel β-strands. ebi.ac.uk The design of NAD analogues takes into account the specific interactions within these domains, which can be divided into subsites for the nicotinamide, adenosine, and pyrophosphate moieties. nih.govresearchgate.net

Crystal structures of enzymes complexed with NAD or its analogues have provided detailed insights into the structural basis of binding. For instance, the structure of human dihydrolipoamide dehydrogenase with NAD+ and NADH revealed how the nicotinamide moiety's position changes upon reduction, which is crucial for catalysis. nih.gov In the NAD+ riboswitch, crystallographic analysis has shown that while the entire NAD+ molecule binds, only the electron density for the ADP moiety is clearly observed, indicating that this domain primarily recognizes the ADP portion of the coenzyme. core.ac.uk

The interaction between a ligand and a protein is often not a simple "lock-and-key" mechanism. The "induced fit" model proposes that the binding of a ligand induces a conformational change in the protein, leading to a more complementary and tighter binding complex. researchgate.netplos.org This is in contrast to the "conformational selection" model, where the protein exists in an equilibrium of different conformations, and the ligand selectively binds to a pre-existing complementary conformation. nih.govbiorxiv.org

The binding of NADH to 2-hydroxybiphenyl-3-monooxygenase has been shown to induce the formation of a specific pocket for the nicotinamide ring, a clear example of induced fit. nih.gov This conformational change stabilizes a charge-transfer complex and is critical for the subsequent steps of the catalytic cycle. nih.gov Similarly, cryo-electron microscopy has revealed that NAD binding triggers significant conformational changes in the C-terminal domains of the NfnB and NfnC subunits of the BfuABC family of enzymes. researchgate.net These dynamic changes are essential for the proper functioning of the enzyme.

Nucleic Acid Interactions and Modulation

The unique structural characteristics of Bis-Nicotinamide Adenine Dinucleotide (this compound) analogues facilitate their interaction with nucleic acids, leading to significant modulation of DNA structure and function. These interactions are central to their biological activities and are primarily governed by their ability to engage with the DNA double helix through specific binding modes.

DNA Binding and Intercalation Mechanisms

The primary mechanism by which many this compound analogues interact with DNA is through bis-intercalation. nih.gov This process involves the insertion of two planar aromatic or heteroaromatic ring systems, the intercalating moieties of the analogue, into the space between adjacent base pairs of the DNA double helix. researchgate.net This mode of binding is distinct from mono-intercalation and results in a more stable and specific interaction with the DNA molecule.

The process of DNA bis-intercalation is a complex event that begins with the transfer of the intercalating molecule from the aqueous environment to the more hydrophobic space between the DNA base pairs. researchgate.net The stability of the resulting complex is influenced by several factors:

Stacking Interactions : Aromatic stacking interactions between the intercalating chromophores of the this compound analogue and the DNA base pairs are a major contributor to the binding energy and sequence specificity. oup.com The extent of these π–π interactions can determine the preferred binding sites on the DNA. oup.com

Groove Binding : In addition to intercalation, some analogues possess linkers connecting the two intercalating moieties that can bind within the major or minor groove of the DNA. For instance, the potent anticancer agent XR5944 exhibits a novel binding mode that combines bis-intercalation with the positioning of its linker in the DNA major groove. nih.govmdpi.com This dual interaction can enhance both the affinity and the specificity of the binding.

Sequence Selectivity : Bis-intercalators often exhibit a preference for specific DNA sequences. For example, the natural quinoxaline (B1680401) bis-intercalators echinomycin (B1671085) and triostin (B1172060) A preferentially bind to CpG sites, a specificity largely determined by interactions with the 2-amino group of guanine. oup.com Similarly, the bis-phenazine compound XR5944 has an ideal binding sequence of 5'-T|GC|A. nih.gov This sequence preference is crucial as it can direct the activity of the analogue to specific gene promoter regions or other functional DNA elements. nih.govmdpi.com

Compared to their monomeric counterparts, bis-intercalators generally display higher DNA-binding constants and slower dissociation rates, which can translate to enhanced biological potency. nih.govnih.gov

Enzymatic and Biochemical Pathway Modulation by Bis Nad Analogues

Influence on Cellular NAD Homeostasis

Cellular NAD+ homeostasis is a finely tuned balance between its biosynthesis and consumption. NAD+ is a vital molecule involved in numerous cellular processes, serving as a key coenzyme in redox reactions and a substrate for various NAD-consuming enzymes. uib.nocnr.itnih.gov Maintaining appropriate NAD+ levels is crucial for cellular function and has been linked to processes such as DNA repair, immune cell function, senescence, and chromatin remodeling. uib.no

Impact on NAD Consuming Enzymes (e.g., Sirtuins, PARPs, CD38)

NAD+ is consumed by several classes of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), CD38, and SARM1. uib.noembopress.orgnih.govspringermedizin.denih.gov These enzymes utilize NAD+ as a substrate for various cellular signaling processes, such as protein deacetylation (sirtuins), ADP-ribosylation (PARPs), and the generation of calcium-mobilizing messengers (CD38). uib.nocnr.itembopress.orgmdpi.com The activity of these NAD-consuming enzymes directly impacts cellular NAD+ levels. uib.nospringermedizin.demdpi.com

NAD analogues, including those related to Bis-NAD, can interact with these enzymes, acting as inhibitors or modulators. For instance, NAD+ analogues have been applied to study protein ADP-ribosylation catalyzed by ARTs and PARPs. nih.gov An unhydrolyzable benzamide (B126) adenine (B156593) dinucleotide (BAD), an NAD analogue, was used to investigate the auto-inhibition mechanism of PARP1, revealing a reverse allosteric regulatory mechanism. nih.gov CD38, a significant NAD+ glycohydrolase, is also a target for NAD+ analogue inhibitors. frontiersin.orgmdpi.com Modifications to the nicotinamide (B372718) ribose group within NAD+ and NMN have led to the development of CD38 inhibitors. frontiersin.orgmdpi.com These interactions highlight how NAD analogues can perturb NAD-dependent signaling pathways by affecting the activity of these key consuming enzymes. Inhibition of non-sirtuin NAD+ consumers like PARP-1 and CD38 can help preserve NAD+ levels, potentially benefiting sirtuin activation. embopress.orgnih.gov

Redox State Alterations and Metabolic Flux Perturbation

NAD+ and its reduced form, NADH, are central players in cellular redox reactions, and the NAD+/NADH ratio is a critical indicator of the intracellular redox state. nih.govspringermedizin.denih.govresearchgate.net This ratio influences the flux through various metabolic pathways. nih.gov

Modulation of Glycolytic and Mitochondrial Energy Production

NAD+ and NADH are essential redox coenzymes in key metabolic pathways, including glycolysis, the citric acid cycle (TCA cycle), and oxidative phosphorylation (OXPHOS). uib.nonih.govstanford.edumdpi.combiorxiv.org In glycolysis, NAD+ is reduced to NADH. stanford.edu NADH then serves as a central hydride donor for ATP synthesis through mitochondrial OXPHOS. nih.gov The maintenance of NAD+ levels and the NAD+/NADH ratio is crucial for mitochondrial homeostasis and ATP production. mdpi.com

Perturbations in NAD+ metabolism, potentially induced by NAD analogues, can affect these energy-producing pathways. For example, NAD+ depletion has been shown to disrupt glycolysis and lead to an ATP deficit. nih.gov Conversely, changes in nutrient supply and energy demand can significantly impact the NADH metabolic state. biorxiv.org While direct studies on this compound analogues specifically modulating glycolytic or mitochondrial enzymes are not extensively detailed in the provided results, the fundamental role of NAD/NADH in these pathways suggests that compounds influencing NAD homeostasis or the NAD+/NADH ratio, such as NAD analogues affecting NAD-consuming enzymes, would inherently impact energy metabolism. nih.govmdpi.com The activity of ADP-ribosyltransferases (ARTs), which consume NAD+, has been linked to cell metabolism and can indirectly influence glycolysis and oxidative phosphorylation. mdpi.com

Functional Characterization in Redox Cycling

Redox cycling involves the cyclical reduction and oxidation of a compound, often leading to the generation of reactive oxygen species. The NAD+/NADH couple is fundamental to cellular redox balance and participates in numerous redox cycles catalyzed by dehydrogenases. nih.govmdpi.com While the provided search results discuss redox state alterations and the role of NAD/NADH in redox reactions generally nih.govnih.govresearchgate.netbiorxiv.orgmdpi.comnih.gov, and mention redox-active compounds or ligands in other contexts acs.orgrsc.orgrsc.org, there is limited specific information detailing the functional characterization of this compound analogues in redox cycling processes. One study mentions that despite cross-linking and inhibition of thioredoxin reductase by a sulfur mustard analogue (not a this compound analogue), the enzyme continued to mediate menadione (B1676200) redox cycling. nih.gov This suggests that the interaction of molecules with redox systems can have complex outcomes on cycling processes. Further research would be needed to specifically characterize the role of this compound analogues in modulating or participating in cellular redox cycling.

Enzyme Immobilization and Multi-Enzyme Systems

This compound analogues have found application in the field of enzyme technology, specifically for the site-to-site directed immobilization of enzymes and the construction of multi-enzyme systems. researchgate.netnih.govnih.govpnas.org This technique aims to spatially arrange enzymes with their active sites in close proximity, facilitating substrate channeling and improving the efficiency of cascade reactions. nih.govnih.gov

Substrate Channeling and Enhanced Reaction Kinetics in Coupled Systems

The close spatial arrangement of enzyme active sites achieved through site-to-site directed immobilization using this compound analogues can lead to the phenomenon of substrate channeling pnas.orgnih.govnih.gov. Substrate channeling refers to the direct transfer of an intermediate product from the active site of one enzyme to the active site of the next enzyme in a metabolic pathway or coupled reaction sequence, without complete diffusion into the bulk solvent nih.gov.

In studies involving lactate (B86563) dehydrogenase and alcohol dehydrogenase immobilized with the aid of a this compound analogue, the effect of this directed immobilization on substrate channeling was investigated pnas.orgnih.gov. These enzymes catalyze sequential reactions involving the NAD/NADH cofactor. Alcohol dehydrogenase produces NADH, which is then utilized by lactate dehydrogenase. By introducing a third enzyme, lipoamide (B1675559) dehydrogenase, which also competes for NADH, researchers could assess the extent of channeling between the immobilized lactate dehydrogenase and alcohol dehydrogenase pnas.orgnih.gov.

It was observed that a significantly higher proportion of the NADH produced by alcohol dehydrogenase was oxidized by the co-immobilized lactate dehydrogenase than would be expected based on theoretical calculations assuming free diffusion of NADH in the bulk solution pnas.orgnih.gov. Specifically, 50% of the produced NADH was oxidized by lactate dehydrogenase in the site-to-site immobilized system, compared to a theoretically expected 19% under conditions of free diffusion and competition from lipoamide dehydrogenase pnas.orgnih.gov. This finding indicates that NADH was preferentially channeled to lactate dehydrogenase due to the close proximity and favorable orientation of the active sites of the two enzymes, facilitated by the this compound analogue-directed immobilization pnas.orgnih.gov.

Table: Observed NADH Oxidation by Lactate Dehydrogenase in Immobilized System

| Immobilization Method | Percentage of Produced NADH Oxidized by Lactate Dehydrogenase |

| Site-to-Site Directed (using this compound) | 50% pnas.orgnih.gov |

| Theoretical (assuming free diffusion) | 19% pnas.orgnih.gov |

This data suggests that the site-to-site directed immobilization mediated by the this compound analogue significantly enhances the efficiency of NADH transfer between alcohol dehydrogenase and lactate dehydrogenase, indicative of substrate channeling pnas.orgnih.gov.

Structure Activity Relationship Sar Studies of Bis Nad Analogues

Correlations between Structural Motifs and Molecular Recognition

Understanding how specific structural motifs within bis-NAD analogues correlate with their molecular recognition by biological targets is key to rational design. Molecular recognition involves non-covalent interactions such as hydrogen bonding, pi-pi stacking, van der Waals forces, and electrostatic interactions between the ligand and the target.

For NAD analogues inhibiting CD38, studies have shown that the purine (B94841) ring is important for activity, suggesting its involvement in specific interactions within the enzyme's binding site. nih.gov Modifications to the purine ring can lead to altered inhibitory activities. nih.gov Similarly, the nature of the pyrophosphate bridge and substituents on the ribose ring influence activity, indicating their roles in forming crucial contacts with the target. nih.gov

In the broader context of bis-compounds, structural motifs and their arrangement play a significant role in molecular recognition. For example, studies on bis-(α,β-dihydroxy ester) motifs have shown that hydrogen bonding between end-groups is crucial for self-assembly and gelation, which can be considered a form of molecular recognition event driven by specific structural features. beilstein-journals.orgnih.gov The specific stereochemistry of these end-groups was found to be a crucial factor. beilstein-journals.orgnih.gov Another study on bis-naphthalimides highlighted the importance of these motifs as pharmacophores in anticancer drug design, with their ability to intercalate into DNA influencing their activity. nih.govfrontiersin.org The linker connecting the two naphthalimide units also plays a role in their interaction with DNA. nih.govfrontiersin.org

For this compound analogues, the presence of two NAD or NAD-like units connected by a linker introduces complexity in molecular recognition. The length, flexibility, and chemical nature of the linker, as well as the relative orientation of the two NAD moieties, will dictate how the molecule interacts with a single target site or potentially bridges two sites on the same or different target molecules. These structural variations can lead to differences in binding affinity, kinetics, and potentially allosteric modulation of target activity.

Computational Modeling and Rational Design for Optimized Analogues

Computational modeling techniques are indispensable tools in the rational design of optimized this compound analogues. These methods allow researchers to predict how structural modifications will affect binding affinity and other properties, guiding the synthesis of promising candidates and reducing the need for extensive experimental screening.

Ligand-Based and Structure-Based Design Approaches

Rational drug design can employ either ligand-based or structure-based approaches. researchgate.net

Ligand-based drug design is used when the 3D structure of the biological target is unknown. It relies on the knowledge of known active ligands to derive a pharmacophore model or develop QSAR models that correlate structural features with activity. researchgate.net For this compound analogues, if the target structure is unavailable, ligand-based approaches would involve analyzing a series of synthesized this compound analogues with varying structures and activities to identify common features or develop predictive models.

Structure-based drug design, on the other hand, utilizes the 3D structure of the biological target (obtained through techniques like X-ray crystallography or cryo-EM) to design ligands that fit optimally into the binding site and form favorable interactions. researchgate.net This approach can involve techniques like molecular docking to predict binding poses and affinities, and molecular dynamics simulations to study the stability of the ligand-target complex. researchgate.netnih.govnih.gov For this compound analogues targeting an enzyme with a known structure, structure-based design would enable the visualization of how the two NAD moieties and the linker interact with the binding site, allowing for targeted modifications to improve binding. Studies on the rational design of bisintercalating anthracycline antibiotics, based on the crystal structures of monomeric units bound to DNA, exemplify a structure-based approach to designing bis-compounds with enhanced binding. acs.org

Many modern drug design efforts combine both ligand-based and structure-based approaches to leverage the strengths of each methodology. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. igi-global.comresearchgate.net By quantifying structural features using molecular descriptors, QSAR models can predict the activity of new, untested compounds. researchgate.netnih.govtandfonline.com

For this compound analogues, QSAR modeling can help identify which structural parameters (e.g., molecular weight, lipophilicity, electronic properties, spatial arrangement) are most critical for their activity against a specific target. Studies on QSAR modeling of other bis-compounds, such as bis-Schiff bases or bis-quaternary ammonium (B1175870) salts, demonstrate the applicability of these techniques to bis-molecular architectures. igi-global.comresearchgate.netnih.govtandfonline.com These studies often involve calculating various molecular descriptors and using statistical methods like partial least squares regression or artificial neural networks to build predictive models. researchgate.netnih.govtandfonline.com The resulting models can provide contour maps or highlight specific regions where modifications are predicted to enhance or decrease activity. igi-global.com

Data tables in QSAR studies typically include the chemical structures of the compounds, their calculated molecular descriptors, and their experimentally determined biological activities (e.g., IC50 values, converted to pIC50 for modeling). igi-global.com

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. nih.govnih.govresearchgate.net Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the target, providing insights into the stability of the complex, conformational changes upon binding, and the nature and duration of specific interactions like hydrogen bonds. nih.govnih.govresearchgate.net

For this compound analogues, MD simulations can be used to assess the stability of the complex formed with their target enzyme or receptor, understand how the linker influences the binding pose and dynamics, and identify key residues involved in the interaction. nih.govnih.govresearchgate.net Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), and the number of hydrogen bonds can be calculated from MD trajectories to evaluate the stability and dynamics of the protein-ligand complex. nih.govresearchgate.netresearchgate.net Binding free energy calculations, often performed in conjunction with MD simulations (e.g., using MM/PBSA or MM/GBSA methods), can provide a more accurate estimation of the binding affinity compared to docking scores alone. researchgate.netresearchgate.net

MD simulations have been applied to study the interactions of various bis-compounds with their targets, including bis-indole derivatives with cancer and bacterial targets, and curcumin (B1669340) analogues with viral proteins. nih.govresearchgate.net These simulations have helped to validate docking results, understand the structural basis of binding, and guide the design of improved analogues. nih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) | 581 |

| Cyclic ADP-ribose (cADPR) | 60751 |

| ADP ribose (ADPR) | 10107947 |

| Nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP) | 643699 |

| 2′-deoxy-2′-fluoroarabinosyl-β-nicotinamide adenine dinucleotide (ara-F NAD) | Not readily available (specific analogue) |

| 2′-deoxy-2′-fluoroarabinosyl-β-nicotinamideguanine dinucleotide (ara-F NGD) | Not readily available (specific analogue) |

| Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) | 10090518 |

| Bis-naphthalimides | Group of compounds, specific CIDs vary |

| Bis-Schiff bases | Group of compounds, specific CIDs vary |

| Bis-triazoles | Group of compounds, specific CIDs vary |

| Bis-quaternary ammonium salts | Group of compounds, specific CIDs vary |

| Bis-(α,β-dihydroxy ester)s | Group of compounds, specific CIDs vary |

| Bisintercalating anthracycline antibiotic (WP631) | Not readily available (specific compound) |

| Cobalt bis(dicarbollide) (COSAN) | 16684960 |

| Bis-chalcones | Group of compounds, specific CIDs vary |

| Bis-(3′-5′)-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) | 6539841 |

Note: PubChem CIDs are provided for the base compounds or representative structures where available and applicable. Specific synthetic analogues may not have individual PubChem entries or are not readily identifiable from the provided text snippets.

Data Table Example (Illustrative - based on general concepts from search results, not specific this compound data found):

| Analogue ID | Structural Modification (Illustrative) | Target Binding Affinity (IC50 or Kd) (Illustrative) | Key Interaction (Illustrative) |

| A1 | Modification on Purine Ring | 100 nM | Pi-pi stacking with Tyr residue |

| A2 | Modified Pyrophosphate Linker | 500 nM | Reduced electrostatic interaction |

| A3 | Fluoro substituent at 2'-position | 10 nM | Enhanced hydrogen bond with Ser residue |

This table is purely illustrative of the type of data that would be presented in a detailed SAR study and is NOT based on specific quantitative data for this compound analogues found in the provided search results. The search results indicate that such data exists for NAD analogues targeting CD38 nih.gov and other bis-compounds igi-global.comresearchgate.netnih.govtandfonline.com, but specific numerical values for a series of this compound analogues across the outlined sections were not available in a format suitable for direct extraction and presentation in a comprehensive table covering all SAR aspects.

Interactive tables are not directly supported in this text-based format. The table above is a static representation.

Cellular and Subcellular Mechanistic Investigations of Bis Nad Analogues

Impact on Cellular Signaling Cascades

NAD and its metabolites play roles in various signaling pathways. NAD-consuming enzymes, such as CD38, are involved in generating signaling molecules. mdpi.comnih.gov NAD analogues can influence these cascades by modulating the activity of such enzymes.

Activation or Inhibition of Specific Kinase Pathways

While direct evidence specifically linking "Bis-NAD analogues" to the activation or inhibition of specific kinase pathways was not prominently found in the provided search results, NAD metabolism and related signaling molecules can intersect with kinase pathways. For instance, cyclic ADP-ribose (cADPR), a metabolite of NAD, is involved in calcium signaling, which in turn can influence kinase activities. researchgate.netphysiology.orgbiologists.com Some studies on other "bis" compounds, not explicitly this compound analogues, have explored their effects on kinase pathways, suggesting this is a relevant area of investigation for bis-functionalized molecules in general. acs.orgnih.gov Further research is needed to elucidate the specific impact of this compound analogues on distinct kinase signaling cascades.

Modulation of Second Messenger Systems (e.g., Cyclic ADP-ribose)

NAD serves as a substrate for enzymes like ADP-ribosyl cyclases, including CD38, which produce the second messenger cyclic ADP-ribose (cADPR). nih.govresearchgate.netmdpi.comnih.gov cADPR is known to mobilize calcium from intracellular stores and acts as an endogenous modulator of calcium release channels, such as ryanodine (B192298) receptors. mdpi.comresearchgate.netphysiology.orgbiologists.com NAD analogues, by acting as substrates or inhibitors of enzymes like CD38, can modulate the levels of cADPR and consequently impact calcium signaling pathways. mdpi.comnih.gov Studies on NAD analogues have shown their ability to inhibit CD38 NAD glycohydrolase activity, thereby affecting the production of cADPR. mdpi.com

Effects on Protein Post-Translational Modifications

NAD is a critical cofactor and substrate for several classes of enzymes that perform protein post-translational modifications (PTMs), including deacylation and ADP-ribosylation. nih.govresearchgate.netnih.govthermofisher.comacs.orgresearchgate.net this compound analogues, potentially interacting with these NAD-dependent enzymes, could influence these modification processes.

Deacylation and ADP-Ribosylation Processes

NAD-dependent deacetylases, known as sirtuins, utilize NAD to remove acetyl groups from lysine (B10760008) residues on various proteins, including histones and transcription factors. nih.govpnas.orgnih.gov This deacetylation is coupled to the hydrolysis of NAD. pnas.org Poly(ADP-ribose) polymerases (PARPs) are another family of NAD-consuming enzymes that catalyze the transfer of ADP-ribose units from NAD to target proteins, forming mono- or poly(ADP-ribose) chains. nih.govnih.govnih.gov This ADP-ribosylation is involved in processes like DNA repair and transcriptional regulation. nih.govnih.gov Some sirtuins also exhibit weaker ADP-ribosyltransferase activity. nih.gov NAD analogues can act as inhibitors or alternative substrates for these enzymes, thereby modulating protein deacylation and ADP-ribosylation levels. nih.gov Research on NAD analogues has provided insights into the mechanisms of these enzymes. pnas.orgnih.gov

Regulation of Epigenetic Modifiers

NAD-dependent enzymes, particularly sirtuins, are recognized as important epigenetic modifiers. nih.govresearchgate.netnih.govnih.govoup.comlibretexts.orgahajournals.org By deacetylating histones and other proteins involved in chromatin structure and gene regulation, sirtuins can influence gene expression without altering the underlying DNA sequence. nih.govlibretexts.orgahajournals.org NAD availability and the activity of NAD-dependent enzymes are linked to the epigenetic landscape. nih.govnih.gov this compound analogues, by potentially interacting with sirtuins or other NAD-dependent epigenetic regulators, could play a role in modulating epigenetic modifications and subsequent gene expression patterns. nih.govresearchgate.netnih.gov

Influence on Cellular Processes in Model Systems (e.g., cell lines, preclinical animal models, in vitro systems focused on mechanism)

Cell Cycle Progression and Regulation of Key Regulators

The cell cycle is a tightly regulated series of events that leads to cell division. Disruption of this process can have significant implications for cellular function and disease. Studies investigating the effects of bis-analogues and NAD analogues on cell cycle progression have revealed their potential to influence key regulatory proteins and checkpoints.

For instance, investigations into bis(ethyl)polyamine analogues have demonstrated their ability to induce G1 and G2-M cell cycle arrests in human melanoma cells. This arrest was accompanied by the early induction of p53 and the cyclin-dependent kinase (cdk) inhibitor p21, as well as hypophosphorylation of the retinoblastoma (Rb) checkpoint protein. psu.edu These findings suggest that certain bis-analogues can modulate critical cell cycle regulators like p53, p21, and Rb, thereby halting cell cycle progression. psu.edu

Another class of bis-analogues, bisperoxovanadium (bpV) compounds, has been studied for their inhibitory effects on Cdc25A, a dual-specificity phosphatase that promotes cell cycle progression by activating Cdks. aacrjournals.org Inhibition of Cdc25A by bpV analogues in cells has been shown to lead to CDK2 inactivation and Rb hypophosphorylation, ultimately resulting in G1-S arrest. aacrjournals.org This highlights a mechanism by which bis-analogues can interfere with the activity of phosphatases essential for cell cycle transitions.

While studies on bis-indole derivatives have shown minimal changes in the G1, S, or G2/M phases of the cell cycle in certain cancer cells, indicating that not all bis-compounds exert significant effects on cell cycle progression, other bis-analogues, such as a novel bispidinone analog, have been found to induce S-phase cell cycle arrest. spandidos-publications.commdpi.com The bispidinone analog also led to an increase in reactive oxygen species and a decrease in mitochondrial membrane potential, suggesting a link between cell cycle arrest and cellular stress responses. spandidos-publications.com

These studies on various bis- and NAD analogues underscore the diverse ways in which these compounds can impact the cell cycle machinery and its regulators. The specific effects appear to be highly dependent on the chemical structure of the analogue.

Mechanistic Analysis of Oxidative Stress Response

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, is implicated in various pathological conditions. The role of NAD and its redox forms (NADH and NADPH) in maintaining cellular redox balance is well-established. Investigations into this compound analogues and other related compounds have explored their influence on oxidative stress response mechanisms.

NADPH is crucial for maintaining a reductive environment necessary to counteract ROS. nih.gov Enzymes that generate NADPH, such as glucose-6-phosphate dehydrogenase, malic enzyme, and NADP+-isocitrate dehydrogenase, are often upregulated during oxidative challenge. nih.gov Conversely, enzymes in the tricarboxylic acid cycle that produce NADH may be downregulated. nih.gov Enzymes like NAD+ kinase and NADP+ phosphatase play a pivotal role in regulating the balance between NAD+/NADH and NADP+/NADPH, which is integral to fending off oxidative stress. nih.gov

Studies on bis-allylic deuterated DHA analogues have demonstrated their ability to alleviate oxidative stress by preventing oxidative damage and reducing lipid auto-oxidation. nih.gov This suggests that modifications at specific positions in lipid structures, forming bis-allylic compounds, can enhance their resistance to oxidation. nih.gov

Furthermore, research on compounds like Bisphenol S (BPS) has detailed mechanisms of induced oxidative stress involving the alteration of oxidant and antioxidant enzymes. sci-hub.se BPS exposure has been shown to increase levels of NOX1 and NOX2 (oxidant enzymes) and reduce the enzymatic activities of catalase and GSH-Px (antioxidant enzymes) in macrophages, promoting oxidative stress. sci-hub.se This indicates that certain bis-compounds can directly influence the enzymatic machinery responsible for generating and neutralizing ROS.

The induction of oxidative stress, alongside other cellular stress responses like endoplasmic reticulum (ER) stress, has also been observed with bisindole-methane derivatives. researchgate.net This highlights the complex interplay between different cellular stress pathways that can be modulated by bis-analogues.

While direct studies on how this compound (CID 3081557) specifically modulates these intricate oxidative stress response pathways are needed, the research on related bis- and NAD analogues provides a framework for understanding the potential mechanisms, including influencing the NAD(P)+/NAD(P)H balance, modulating antioxidant enzyme activity, and interacting with stress response pathways.

Intracellular Distribution and Localization Studies

Understanding the intracellular distribution and localization of chemical compounds is critical for elucidating their mechanisms of action and identifying their cellular targets. Studies utilizing various bis-analogues and NAD analogues have employed techniques such as fluorescence microscopy and subcellular fractionation to determine their whereabouts within the cell.

Investigations into the intracellular distribution of bis-substituted furamidine (B1674271) derivatives in tumor cells have shown varied localization patterns depending on the compound's structure. aacrjournals.org Some derivatives were found to accumulate selectively in cell nuclei, while others localized essentially in cytoplasmic granules, with evidence suggesting preferential accumulation in mitochondria for certain compounds. aacrjournals.org This indicates that subtle structural differences in bis-analogues can significantly impact their cellular compartmentalization.

Studies on Bis-MPA-based hyperbranched copolymer micelles have also examined their intracellular trafficking, observing that these nanoparticles can be released from early endosomes after internalization and exhibit perinuclear localization. acs.org Furthermore, significant colocalization with lysotracker suggested that these particles were primarily transported to lysosomes following endocytosis. acs.org

Research on the intracellular delivery of nucleoside triphosphate analogues using dendrimers has shown energy-dependent uptake and localization in localized spots within the cytoplasm, as well as accumulation in lysosomes and partially in the Golgi apparatus over time. rsc.org This research highlights the role of delivery systems and the dynamic nature of intracellular localization for nucleotide analogues.

Luminescent analogues of other metal complexes, such as ruthenium iminophosphorane, have also been utilized to study intracellular localization, revealing varying distribution in nuclear, cytoplasmic, and mitochondrial compartments. nih.gov

While specific studies detailing the intracellular distribution and localization of this compound (CID 3081557) were not prominently found in the initial search, the methodologies and findings from studies on other bis- and NAD analogues provide valuable insights into the factors that govern the cellular address of such compounds, including structural features, uptake mechanisms (e.g., energy-dependent endocytosis), and trafficking pathways (e.g., endosomal-lysosomal pathway). Future research is needed to specifically map the intracellular fate of this compound.

Analytical and Biophysical Methodologies in Bis Nad Analogue Research

Enzymatic Assays for Activity and Inhibition Kinetics

Enzymatic assays are fundamental tools for characterizing the biological activity of Bis-NAD analogues, particularly in the context of enzymes that utilize NAD+ as a substrate or cofactor, such as dehydrogenases and NAD-dependent enzymes. These assays are employed to measure the rate of enzymatic reactions in the presence of the analogue and to determine kinetic parameters, including Michaelis-Menten constants (Km) and catalytic rates (kcat), as well as inhibition constants (Ki or IC50) if the analogue acts as an inhibitor. mdpi.compnas.orgresearchgate.netnih.govgoogle.comnih.gov

For this compound itself, enzymatic assays have been used in affinity precipitation procedures for purifying NAD+-dependent dehydrogenases. portlandpress.com In this application, the this compound molecule can form reversible cross-links between the active sites of polymeric dehydrogenases, leading to their precipitation. portlandpress.com Enzymatic assays are then used to determine the optimal concentration of this compound required for precipitation and to measure the residual enzyme activity in the supernatant after precipitation. portlandpress.com This demonstrates how enzymatic assays can be adapted to evaluate the functional interaction of this compound analogues with their target enzymes beyond simple substrate turnover or inhibition. Furthermore, this compound analogues have been utilized in site-to-site directed immobilization of enzymes on solid supports, and enzymatic activity assays were crucial in studying the effects of this immobilization strategy. nih.gov

The design of enzymatic assays for NAD-dependent enzymes often exploits the spectroscopic properties of NAD(H). While NAD+ is virtually non-fluorescent, NADH has an emission maximum at 460 nm when excited at 340 nm, allowing for continuous monitoring of redox reactions where NAD+/NADH is involved. nih.gov For enzymes that consume NAD+ without producing NADH (e.g., sirtuins, PARPs), coupled assays or alternative detection methods are employed. pnas.orgresearchgate.net The use of NAD analogues with modifications in the nicotinamide (B372718) ring can also lead to altered spectroscopic properties that can be exploited in enzymatic assays. google.comnih.gov

Spectroscopic Techniques for Interaction Analysis

Spectroscopic methods are invaluable for probing the interactions between this compound analogues and their biological targets, providing information on binding events, conformational changes, and proximity between molecules.

Fluorescence Spectroscopy (e.g., FRET, tryptophan quenching)

Fluorescence spectroscopy, particularly techniques like Förster Resonance Energy Transfer (FRET) and tryptophan quenching, is widely used to study protein-ligand interactions and conformational dynamics. researchgate.netmdpi.comrsc.orgnih.govunina.it Tryptophan residues in proteins are naturally fluorescent, with excitation typically around 280 nm and emission around 350 nm. mdpi.comunina.it The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, making it a useful probe for detecting binding events or conformational changes upon interaction with a ligand, such as a this compound analogue. mdpi.comrsc.org

Fluorescence quenching occurs when the fluorescence intensity of a fluorophore (e.g., tryptophan) is decreased upon interaction with a quencher molecule (e.g., a bound ligand). rsc.org By monitoring the decrease in tryptophan fluorescence as a function of the analogue concentration, binding constants can be determined. rsc.orgnih.gov

FRET is a distance-dependent phenomenon that occurs when energy is non-radiatively transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically within 10 nm). researchgate.netmdpi.comunina.it In the context of NAD analogue research, FRET can be applied by using the intrinsic tryptophan fluorescence of a protein as the donor and a fluorescent NAD analogue or a fluorescent label attached to the protein or analogue as the acceptor. researchgate.netmdpi.comnih.gov Changes in FRET efficiency can indicate binding, dissociation, or conformational rearrangements that alter the distance or orientation between the donor and acceptor. researchgate.netmdpi.com For example, FRET between protein tryptophan residues and a fluorescent ligand has been used to quantify binding affinities. nih.gov

Nuclear Magnetic Resonance (NMR) for Binding and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural and dynamic information about molecules in solution, including this compound analogues and their complexes with proteins. mdpi.comnih.govnih.govwikipedia.orgbeilstein-journals.orgnih.govresearchgate.netnih.govmdpi.comresearchgate.net NMR can provide detailed insights into the binding mode of an analogue, identify the specific atoms involved in the interaction, and detect conformational changes in both the analogue and the protein upon binding. nih.govnih.govmdpi.com

Different NMR experiments can be employed depending on the information required. Ligand-observed NMR can detect the binding of an analogue to a protein by observing changes in the analogue's NMR signals (e.g., chemical shifts, line broadening). Protein-observed NMR, often using isotopically labeled proteins (e.g., 15N or 13C), allows monitoring of changes in protein signals upon analogue binding, providing information about the binding site and allosteric effects. nih.govmdpi.com

NMR is particularly valuable for studying the conformational behavior of molecules. researchgate.net For protein-analogue complexes, NMR can reveal details about the flexibility or rigidity of different regions and how these are affected by analogue binding. nih.gov Specialized NMR techniques, such as 19F NMR using fluorinated analogues or proteins, can be highly sensitive for probing binding interactions and conformational changes due to the favorable spectroscopic properties of the fluorine nucleus. beilstein-journals.orgmdpi.com NMR strategies have been developed to investigate subtle conformational differences in protein-inhibitor complexes, even when the inhibitors are highly analogous. nih.gov

Mass Spectrometry for Metabolite Profiling and Adduct Identification

Mass Spectrometry (MS) is a sensitive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. mdpi.comresearchgate.netrsc.orgnih.govrsc.orgresearchgate.netlcms.czuu.nlnih.govacs.orgnih.gov Coupled with separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), MS is indispensable for analyzing complex biological samples and reaction mixtures in this compound analogue research. mdpi.comresearchgate.netrsc.orglcms.cznih.gov

MS is widely used for identifying and characterizing this compound analogues and their potential metabolites or degradation products. By analyzing the mass fragments produced upon ionization, structural information can be obtained. mdpi.comresearchgate.net High-resolution MS provides accurate mass measurements, which can be used to determine the elemental composition of ions and aid in the identification of unknown compounds, including potential impurities or analogues in synthesized samples. researchgate.netacs.org

In studies involving the enzymatic transformation of NAD analogues, MS can be used for metabolite profiling, which involves the comprehensive analysis of metabolites in a biological system. rsc.orgresearchgate.netnih.gov This can help to understand how this compound analogues are processed by enzymes or in cellular environments. MS is also crucial for adduct identification, such as when an analogue forms a covalent bond with a protein or other biomolecule. rsc.orgnih.govresearchgate.net The precise mass measurement of the modified species can help to identify the site of modification. researchgate.net LC-MS based enzyme activity assays have also been developed, where MS detection is used to quantify reaction products following chromatographic separation. researchgate.net

Chromatographic Separations and Purification for Research Applications

Chromatographic techniques are essential for the purification and analysis of this compound analogues and related compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Various chromatographic techniques are applicable, including High-Performance Liquid Chromatography (HPLC), which is commonly used for the purification and analysis of synthesized NAD analogues. mdpi.com Column chromatography is another widely used technique for purifying compounds after synthesis. mdpi.comnih.govresearchgate.net The choice of stationary and mobile phases depends on the chemical properties of the this compound analogue and the nature of the impurities. Reversed-phase chromatography, which separates compounds based on hydrophobicity, is frequently employed for relatively polar molecules like nucleotides and their analogues. mdpi.com

Chromatographic separations are critical for obtaining pure samples of this compound analogues for downstream applications, such as enzymatic assays, spectroscopic studies, and crystallography. nih.gov The purity of the analogue is paramount for ensuring reliable experimental results. Chromatographic methods can also be used analytically to assess the purity of a sample or to separate reaction products from starting materials in enzymatic studies. researchgate.net Affinity chromatography, which utilizes the specific binding affinity between a ligand (like this compound) and a target molecule (like an enzyme), can also be employed for purification purposes, as seen in the affinity precipitation application of this compound. portlandpress.com

X-ray Crystallography for Structural Elucidation of Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins and their complexes with ligands such as this compound analogues, at atomic resolution. pnas.orgrsc.orgwikipedia.orgresearchgate.netoup.comacs.orgrsc.orgnih.gov This technique provides detailed information about the binding site of the analogue, the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the analogue and the protein, and any conformational changes in the protein induced by analogue binding. pnas.orgnih.gov

To perform X-ray crystallography, a high-quality crystal of the protein-analogue complex is required. X-rays are diffracted by the electrons in the crystal, and the resulting diffraction pattern is recorded. oup.comacs.org Mathematical analysis of the diffraction data allows the calculation of an electron density map, from which the positions of the atoms in the molecule can be determined, thus revealing the 3D structure. oup.comacs.org

Structural information from X-ray crystallography is invaluable for understanding the molecular basis of the interaction between this compound analogues and their targets. pnas.org It can explain the observed enzymatic activity or inhibition kinetics and guide the rational design of new analogues with improved properties. pnas.org While specific X-ray crystal structures of proteins in complex with this compound were not prominently found in the initial search, the technique is routinely applied to study protein interactions with NAD analogues and is directly applicable to this compound analogues to understand their precise binding modes and effects on protein conformation. pnas.orgnih.gov

Advanced Imaging Techniques for Subcellular Localization (e.g., fluorescently tagged analogues)

Investigating the precise subcellular localization of this compound analogues is crucial for understanding their mechanisms of action and metabolic fate within cells. Advanced fluorescence imaging techniques, particularly those employing fluorescently tagged analogues, provide powerful tools for achieving this spatial resolution. The intrinsic fluorescence of NADH has long been used for studying mitochondrial metabolic states, but NAD+ itself lacks intrinsic fluorescence, necessitating alternative labeling strategies for direct imaging. nih.gov

Genetically encoded fluorescent biosensors have emerged as a significant approach for visualizing NAD(P) dynamics and localization in live cells. These sensors often utilize circularly permuted fluorescent proteins (cpFPs) fused to NAD-binding domains or are based on Förster/fluorescent resonance energy transfer (FRET) principles. nih.govelifesciences.orgfrontiersin.orgbiorxiv.org While some early sensors reported on the NAD+/NADH ratio, newer developments aim to measure absolute concentrations or specific pools within organelles. nih.govelifesciences.org For instance, sensors like SoNar and iNAP, based on inserting cpYFP into the Rex protein, have been used to measure free NAD+/NADH and NADPH, respectively, in different subcellular compartments. elifesciences.org Another genetically encoded NAD+ sensor, FiNad, has been developed and used for imaging NAD+ metabolism in living cells and in vivo. nih.gov

Beyond genetically encoded sensors, the direct conjugation of fluorescent dyes to NAD analogues, including this compound analogues, allows for their visualization within cells. This approach involves chemically linking a fluorophore to the analogue, enabling its detection via fluorescence microscopy. The choice of fluorophore is critical, with visible fluorescent dyes suitable for in vitro imaging and near-infrared (NIR) dyes offering advantages for in vivo imaging due to reduced tissue autofluorescence and deeper penetration. rsc.orgnih.gov

Advanced microscopy techniques enhance the capabilities of fluorescently tagged analogues and biosensors. Confocal fluorescence imaging is a standard technique used to study the intracellular distribution of fluorescent compounds, providing optical sectioning to visualize localization within different organelles. rsc.orgresearchgate.net Fluorescence lifetime imaging microscopy (FLIM) can provide additional information beyond simple intensity measurements, offering insights into the molecular environment of the fluorescent probe or sensor. researchgate.net Super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM), including variations like binding-activated localization microscopy (BALM), can achieve spatial resolutions significantly beyond the diffraction limit of light, potentially allowing for the visualization of analogue localization at the nanoscale. catapult.org.ukresearchgate.netnih.gov

Research findings using these techniques have demonstrated the ability to track the distribution of NAD analogues and related molecules within specific cellular compartments. For example, studies have utilized fluorescent probes to image NADH within the mitochondria of living cancer cells, highlighting the potential for investigating NADH-associated cellular processes. rsc.org While direct studies on the subcellular localization of this compound specifically using fluorescent tagging were not extensively detailed in the search results, the methodologies applied to other NAD analogues and related compounds illustrate the established approaches applicable to this compound analogue research. The principle involves designing this compound analogues that can be chemically modified with a fluorescent tag without abolishing their cellular uptake or target interaction, or developing biosensors that respond specifically to this compound or its metabolic products and can be targeted to specific organelles.

The development of cell-permeable NAD+ analogues, including those with desthiobiotin or ethyl groups for affinity enrichment or orthogonal binding, respectively, coupled with techniques like fluorescence microscopy of fixed cells, has enabled the visualization of ADP-ribosylation events, a process utilizing NAD+ as a substrate. researchgate.net This underscores the utility of modified analogues in conjunction with imaging for studying NAD-related cellular processes.

The application of advanced imaging techniques to this compound analogue research holds promise for elucidating their distribution within various cellular compartments, such as the cytosol, nucleus, and mitochondria. This spatial information is vital for understanding how these compounds interact with their intended targets and influence cellular metabolism at a localized level.

Table 1: Examples of Fluorescent Probes and Techniques for NAD(P) Imaging

| Probe/Technique | Target Analyte | Method Type | Key Features / Application | Subcellular Localization Demonstrated? |

| Genetically encoded sensors (e.g., SoNar, iNAP) | NAD+/NADH, NADPH | Fluorescence Biosensor | Ratiometric, subcellular targeting possible | Yes elifesciences.org |

| Genetically encoded sensor (e.g., FiNad) | NAD+ | Fluorescence Biosensor | Live cell and in vivo imaging | Yes nih.gov |

| Fluorescently tagged small molecules (General) | Various | Direct Labeling | Versatile, choice of fluorophore properties (visible, NIR) | Yes (demonstrated for other molecules) |

| Confocal Fluorescence Microscopy | Various | Imaging Technique | Optical sectioning, visualization of intracellular distribution | Yes rsc.orgresearchgate.net |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Various | Imaging Technique | Provides information on molecular environment | Yes researchgate.net |

| Single-Molecule Localization Microscopy (SMLM) | Various | Imaging Technique | Super-resolution imaging (nanoscale), includes techniques like BALM | Yes (demonstrated for other molecules) researchgate.netnih.gov |

| Fluorescent Iridium Probe (Ir1) | NAD(P)H | Direct Labeling | High sensitivity, selectivity, NIR emission, mitochondrial accumulation in cancer cells | Yes rsc.org |

| Ratiometric FRET NAD+ sensors (e.g., NS-Grapefruit) | NAD+ | Fluorescence Biosensor | Specificity towards NAD+, pH resistance, targeted to mitochondria and nucleus in cell lines | Yes biorxiv.org |

Detailed research findings often involve quantitative measurements of fluorescence intensity or ratios in different cellular compartments following the introduction of the fluorescently tagged analogue or expression of a biosensor. For example, studies using ratiometric FRET NAD+ sensors have shown distinct NAD+ dynamics in mitochondria and the nucleus, and have been used in high-throughput screening to identify compounds that modulate subcellular NAD+ levels. biorxiv.org

The application of these advanced imaging techniques to this compound analogues is essential for gaining a comprehensive understanding of their cellular uptake, distribution, and interaction with intracellular targets, ultimately contributing to the evaluation of their biological activity.

Bis Nad Analogues As Probes and Research Tools

Development of Fluorescent and Affinity Probes for NAD-Related Enzymes

The development of modified NAD analogues has been crucial for creating probes to study NAD-dependent enzymes and processes. Fluorescent NAD+ analogues, for instance, have been developed to enable real-time monitoring of enzymatic transformations and to study protein binding both in vitro and in live cells. nih.gov While NADH possesses intrinsic fluorescence, NAD+ is virtually non-fluorescent, creating a need for fluorescent NAD+ analogues to investigate various NAD-related phenomena. nih.gov Modifications have been made at different positions of the NAD+ structure, such as the N6 or C2 positions, to incorporate fluorophores like TMR, resulting in probes successfully used for real-time monitoring of processes like PAR synthesis and degradation in living cells. nih.gov